![molecular formula C16H9N3O8 B1487513 Aqabamycin D CAS No. 1253641-96-1](/img/structure/B1487513.png)
Aqabamycin D
Overview
Description
Aqabamycin D is one of the seven novel maleimide derivatives named Aqabamycins A-G . These compounds were isolated from a marine Vibrio species found in the Red Sea . The Aqabamycins, except Aqabamycin A, bear a nitro group .
Synthesis Analysis
The Aqabamycins were obtained from a screening of marine bacteria, specifically a Vibrio species isolated from the surface of the soft coral Sinularia polydactyla collected in the Red Sea . The bacteria were found to be prolific producers of secondary metabolites with antibacterial and cytotoxic activities .Molecular Structure Analysis
The molecular formula of Aqabamycin D is C16H9N3O8 . The average mass is 371.258 Da and the monoisotopic mass is 371.038971 Da .Scientific Research Applications
Discovery and Structural Elucidation
Aqabamycin D is a secondary metabolite with notable antibacterial and cytotoxic activities. It was discovered in a marine Vibrio strain from the Red Sea. This compound, along with others in the aqabamycin series, was structurally elucidated through techniques like 1D and 2D NMR and MS spectra, enhancing our understanding of their chemical makeup (Yao et al., 2010).
Total Synthesis
The total synthesis of aqabamycin D and related compounds has been achieved, showcasing the potential for laboratory production. This synthesis involves the addition of an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen. Alternative strategies have also been reported, opening avenues for more efficient and scalable synthesis methods (Vargas et al., 2022).
Antibacterial and Cytotoxic Activities
Initial screenings of marine bacteria, including the Vibrio species that produces aqabamycin D, revealed its potential as an antibacterial and cytotoxic agent. This finding is significant in the search for new compounds with medical applications, particularly in combating bacterial infections and certain types of cancer (Al-Zereini et al., 2010).
properties
IUPAC Name |
3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O8/c20-11-3-1-7(5-9(11)18(24)25)13-14(16(23)17-15(13)22)8-2-4-12(21)10(6-8)19(26)27/h1-6,20-21H,(H,17,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKTZLAOMXYSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aqabamycin D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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